molecular formula C10H16N2O2 B14140438 2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol CAS No. 88745-70-4

2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol

Cat. No.: B14140438
CAS No.: 88745-70-4
M. Wt: 196.25 g/mol
InChI Key: OFRHSVDSBDQTIO-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is an organic compound belonging to the pyrimidinone family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butyl, dimethyl, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as tert-butylamine, acetone, and urea.

    Condensation Reaction: The initial step involves the condensation of tert-butylamine with acetone to form a tert-butyl-substituted intermediate.

    Cyclization: The intermediate undergoes cyclization with urea under controlled conditions to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale batch reactors to carry out the condensation, cyclization, and substitution reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced derivatives with hydrogenated functional groups.

    Substitution Products: Substituted pyrimidinone derivatives with various functional groups.

Scientific Research Applications

2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A phenolic compound with similar tert-butyl substitution.

    2-tert-Butyl-4-methoxyphenol: A phenolic compound with a methoxy group instead of a hydroxyl group.

    2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: A compound with a similar tert-butyl substitution pattern.

Uniqueness

2-tert-Butyl-4,6-dimethyl-1-oxo-1lambda~5~-pyrimidin-5-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

88745-70-4

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-tert-butyl-4,6-dimethyl-1-oxidopyrimidin-1-ium-5-ol

InChI

InChI=1S/C10H16N2O2/c1-6-8(13)7(2)12(14)9(11-6)10(3,4)5/h13H,1-5H3

InChI Key

OFRHSVDSBDQTIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=[N+](C(=N1)C(C)(C)C)[O-])C)O

Origin of Product

United States

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